molecular formula C19H15F3N2O3S2 B2986295 2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 477886-65-0

2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2986295
CAS No.: 477886-65-0
M. Wt: 440.46
InChI Key: BEVQWIKXPPOJJL-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine) substituted with a trifluoromethylphenyl group via a methylene bridge. Its structure combines electron-withdrawing (CF₃) and sulfur-containing groups, which may enhance metabolic stability and bioactivity .

Properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-8-4-1-5-10(13)9-14-17(27)24(18(28)29-14)23-15(25)11-6-2-3-7-12(11)16(23)26/h1,4-5,8-9,11-12H,2-3,6-7H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVQWIKXPPOJJL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)C(=CC4=CC=CC=C4C(F)(F)F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=CC=C4C(F)(F)F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 2,4-disubstituted thiadiazolidinones (tdzd), have been described as atp-noncompetitive gsk-3 inhibitors. GSK-3, or glycogen synthase kinase 3, is a serine/threonine protein kinase involved in various cellular processes, including metabolism, cell cycle, and cell differentiation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-atp competitive inhibition. This means it could bind to a site on the target protein other than the ATP binding site, altering the protein’s activity without competing with ATP.

Biological Activity

The compound 2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione (CAS: 477859-31-7) is a synthetic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H11F3N2O3S2C_{23}H_{11}F_3N_2O_3S_2, with a molecular weight of 484.47 g/mol. Its structure features a thiazole ring and a hexahydro-isoindole moiety, which contribute to its biological activities.

PropertyValue
Molecular FormulaC23H11F3N2O3S2
Molecular Weight484.47 g/mol
Purity>90%

Research indicates that this compound acts as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) inhibitor , which is crucial in the treatment of cystic fibrosis and other related conditions. The CFTR channel plays a significant role in chloride ion transport across epithelial cells, and its dysfunction leads to severe respiratory and digestive problems.

Inhibition Studies

In vitro studies have demonstrated that the compound exhibits potent inhibition of CFTR activity. For instance, it has been shown to block cholera toxin-induced intestinal fluid secretion effectively, which is critical in managing diarrheal diseases caused by cholera and similar pathogens .

Cytotoxicity and Selectivity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. It has shown selective toxicity towards tumor cells while sparing normal cells, suggesting a potential role in cancer therapy. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Study 1: CFTR Inhibition

A study by Yang et al. (2008) investigated the effects of this compound on cyst growth in polycystic kidney disease models. The results indicated that treatment with the compound significantly slowed cyst growth compared to untreated controls, highlighting its therapeutic potential in kidney diseases .

Study 2: Cancer Cell Lines

In another study, Kelly et al. (2010) explored the impact of the compound on mitochondrial function in cancer cell lines. The findings revealed that it inhibited mitochondrial respiration and increased ROS production independently of CFTR inhibition, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinone and Isoindole-Dione Moieties

a) 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
  • Structure : Features a triazolidine ring fused to isoindole-dione and a phenyl group.
  • Key Differences: Replaces the thiazolidinone core with a triazolidine ring and lacks the trifluoromethyl substituent.
  • Properties : Exhibits antimicrobial activity (IR: 1785 cm⁻¹ for C=O; NMR confirms aromatic and NH groups) .
b) 2-(5-([4-(Benzyloxy)phenyl]methylene)-4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione (CAS 182558-42-5)
  • Structure : Contains a benzyloxy-phenyl substituent instead of trifluoromethyl.
  • Properties : Molecular weight = 472.54 g/mol (C₂₅H₁₆N₂O₄S₂). The benzyloxy group increases hydrophobicity but may reduce metabolic stability compared to CF₃ .
c) 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide
  • Structure: Shares the trifluoromethyl-thiazolidinone core but replaces isoindole-dione with an indole-carboxamide group.
  • Properties : Likely exhibits enhanced bioactivity due to the indole moiety, which is common in kinase inhibitors .

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound CF₃-phenyl ~520.5* Thioxo-thiazolidinone, Isoindole-dione
13c Phenyl-triazolidine 414.0 Triazolidine, Isoindole-dione
CAS 182558-42-5 Benzyloxy-phenyl 472.5 Benzyloxy, Thioxo-thiazolidinone
Compound in CF₃-phenyl, Indole-carboxamide ~480.0 (estimated) Thiazolidinone, Indole-carboxamide

*Estimated based on structural similarity to CAS 182558-42-3.

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5–4.0) compared to benzyloxy or methoxy substituents .

Key Trends :

  • Higher yields (~50%) are achieved with electron-deficient aldehydes (e.g., CF₃-phenyl) due to improved reactivity in condensation reactions .
  • DMF and acetic acid are common solvents for thiazolidinone formation .

Bioactivity and Computational Predictions

  • Antimicrobial Activity: Compounds with thioxo-thiazolidinone cores (e.g., 13c) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer Potential: Analogues like {3-oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-3-one} () exhibit IC₅₀ values of <10 µM against MCF-7 cells. The isoindole-dione moiety in the target compound may confer similar activity .

Q & A

Q. Methodological Answer :

  • Key Variables : Adjust reaction time (2.5–3 hours reflux) and solvent composition (acetic acid or DMF-acetic acid mixtures) based on precursor solubility .
  • Catalyst Optimization : Use sodium acetate (0.01–0.02 mol) to enhance cyclization efficiency; excess may reduce byproduct formation .
  • Purification : Recrystallize from acetic acid or DMF-ethanol to remove unreacted starting materials. Monitor reaction progress via TLC (as in ) to terminate reflux at optimal conversion .

Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Q. Methodological Answer :

  • Spectroscopy :
    • IR : Identify thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .
    • NMR : Use 1^1H/13^{13}C NMR to resolve trifluoromethylphenyl methylene protons (δ ~7.5–8.5 ppm) and isoindole-dione carbonyl carbons (δ ~175 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves steric effects of the trifluoromethyl group and confirms Z/E configuration of the benzylidene moiety .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, solvent purity) to isolate compound-specific effects from experimental artifacts .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoromethyl with chloro groups) to correlate substituent effects with activity trends .
  • Meta-Analysis : Apply statistical frameworks (e.g., ANOVA) to aggregated data, accounting for variables like cell line specificity or assay methodology .

Advanced: What experimental strategies elucidate the reaction mechanism of thiazolidinone ring formation in this compound?

Q. Methodological Answer :

  • Intermediate Trapping : Halt reflux at intervals (e.g., 30-minute increments) to isolate intermediates via column chromatography; characterize using MS and NMR .
  • Kinetic Studies : Vary temperature (e.g., 60–100°C) and monitor rate constants to determine activation energy for cyclization .
  • Isotopic Labeling : Use 18^{18}O-labeled acetic acid to trace oxygen incorporation into the 4-oxo group .

Advanced: How should researchers design experiments to investigate this compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Model interactions with enzymes (e.g., kinases) using the trifluoromethylphenyl group’s electron-withdrawing properties to predict binding pockets .
  • In Vitro Binding Assays : Use fluorescence polarization or SPR to measure affinity for targets like DNA topoisomerases, referencing crystallographic data for conformational validation .
  • Cellular Uptake Studies : Employ radiolabeled analogs (e.g., 14^{14}C-tagged isoindole-dione) to quantify intracellular accumulation via scintillation counting .

Advanced: What methodologies validate the stereochemical configuration of the benzylidene-thiazolidinone moiety?

Q. Methodological Answer :

  • X-Ray Crystallography : Resolve Z/E isomerism by analyzing dihedral angles between the benzylidene and thiazolidinone planes (as in ) .
  • NOESY NMR : Detect spatial proximity between the trifluoromethylphenyl proton and thiazolidinone sulfur to confirm spatial orientation .
  • CD Spectroscopy : Compare experimental circular dichroism spectra with computational predictions for chiral centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.